molecular formula C14H7BrClNOS B8403548 (6-Bromobenzo[d]isothiazol-3-yl)(4-chlorophenyl)methanone

(6-Bromobenzo[d]isothiazol-3-yl)(4-chlorophenyl)methanone

Cat. No.: B8403548
M. Wt: 352.6 g/mol
InChI Key: BWDSZVCOWFNSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromobenzo[d]isothiazol-3-yl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C14H7BrClNOS and its molecular weight is 352.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H7BrClNOS

Molecular Weight

352.6 g/mol

IUPAC Name

(6-bromo-1,2-benzothiazol-3-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C14H7BrClNOS/c15-9-3-6-11-12(7-9)19-17-13(11)14(18)8-1-4-10(16)5-2-8/h1-7H

InChI Key

BWDSZVCOWFNSMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NSC3=C2C=CC(=C3)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chlorophenyl magnesium bromide (1.0N in THF, 16 mL, 16 mmol) was added to a stirred solution of 6-bromo-N-methoxy-N-methylbenzo[d]isothiazole-3-carboxamide (3.5 g, 12 mmol) in THF (100 mL). The reaction mixture was stirred at 0° C. for 1 hour. The reaction was poured into 1N HCl and extracted into ether. The combined organic layers were washed with brine, dried and concentrated. The crude product was suspended in ether and stirred for 15 minutes. The solid was collected by filtration to give (6-bromobenzo[d]isothiazol-3-yl)(4-chlorophenyl)methanone (3.3 g, 81%). 1H NMR (CDCl3, 400 MHz) δ □8.60 (d, J=8.8 Hz, 1H), 8.23 (d, J=8.4 Hz, 2H), 8.19 (s, 1H), 7.68 (d, J=8.8 Hz, 1H), 7.51 (d, J=8.4 Hz, 2H).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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